4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl
Description
4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl is a silicon-functionalized biphenyl derivative where two dimethyl(phenyl)silyl groups are attached at the 4 and 4' positions of the biphenyl core. This substitution introduces steric bulk and electronic effects, making the compound valuable in materials science, particularly in organic electronics.
Properties
Molecular Formula |
C28H30Si2 |
|---|---|
Molecular Weight |
422.7 g/mol |
IUPAC Name |
[4-[4-[dimethyl(phenyl)silyl]phenyl]phenyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C28H30Si2/c1-29(2,25-11-7-5-8-12-25)27-19-15-23(16-20-27)24-17-21-28(22-18-24)30(3,4)26-13-9-6-10-14-26/h5-22H,1-4H3 |
InChI Key |
WMSAQZFYMMQUCP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)[Si](C)(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Grignard Coupling
A prominent method involves the use of nickel catalysts to mediate cross-coupling between halogenated biphenyl precursors and silyl Grignard reagents. In a representative procedure, 4,4'-dibromobiphenyl reacts with dimethylphenylsilylmagnesium chloride in the presence of NiCl₂(DPPP) (1,3-bis(diphenylphosphino)propane) as the catalyst. The reaction proceeds under inert conditions in toluene or tetrahydrofuran (THF), with yields reaching 65–70% after 12–24 hours at room temperature.
Mechanistic Insights :
The nickel catalyst facilitates oxidative addition of the dibromobiphenyl substrate, followed by transmetallation with the silyl Grignard reagent. Reductive elimination then forms the C–Si bonds at the 4 and 4' positions. The choice of DPPP as a ligand enhances catalyst stability and prevents undesired homocoupling side reactions.
Optimization Parameters :
-
Catalyst Loading : 5 mol% NiCl₂(DPPP) balances cost and efficiency.
-
Solvent : Toluene outperforms THF in minimizing byproduct formation.
-
Temperature : Reactions at 25°C achieve higher selectivity than elevated temperatures.
Nucleophilic Silylation of Halogenated Biphenyls
Direct Displacement of Halides
4,4'-Dichlorobiphenyl undergoes nucleophilic aromatic substitution with dimethylphenylsilyllithium in anhydrous diethyl ether. This method, while less common due to the low reactivity of chloroarenes, proceeds at −78°C with lithium hexamethyldisilazide (LiHMDS) as a base. The reaction requires stoichiometric silyllithium reagents and achieves moderate yields (45–55%) due to competing side reactions.
Challenges :
-
Electrophilicity : The biphenyl core’s electron-rich nature necessitates activated substrates (e.g., nitro- or triflate-derivatives) for efficient substitution.
-
Regioselectivity : Para-substitution is favored, but ortho/meta byproducts can constitute up to 15% of the product mixture.
Friedel-Crafts-Type Silylation in Novel Solvent Systems
Acid-Catalyzed Silylation
Adapting methodologies from chloromethylation protocols, biphenyl reacts with dimethylphenylsilyl chloride in the presence of Lewis acids (e.g., AlCl₃ or ZnCl₂). A mixed solvent system of toluene and butyric acid enhances solubility and suppresses polysilylation. At 50–60°C, the reaction achieves 58–65% yield after 6–8 hours, with HPLC purity >99% after recrystallization.
Critical Factors :
-
Acid Selection : ZnCl₂ outperforms AlCl₃ in minimizing carbocation rearrangements.
-
Solvent Ratio : A 2:1 toluene-to-butyric acid ratio maximizes substrate dissolution without compromising catalyst activity.
Comparative Analysis of Methodologies
Trade-offs :
-
The nickel-catalyzed method offers superior efficiency but requires stringent anhydrous conditions.
-
Friedel-Crafts silylation provides exceptional purity but demands precise temperature control to avoid over-silylation.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can be further functionalized through cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Typical electrophiles like bromine or nitronium ions can be employed.
Coupling Reactions: Palladium-based catalysts and organometallic reagents are commonly used.
Major Products:
Oxidation: Silanols or siloxanes.
Substitution: Halogenated or nitrated biphenyl derivatives.
Coupling Reactions: Extended biphenyl systems or other functionalized biphenyl derivatives.
Scientific Research Applications
4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.
Organic Electronics: The compound’s ability to form stable films makes it suitable for use in electronic devices.
Catalysis: It can serve as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Polymer Chemistry: It is used in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(dimethyl(phenyl)silyl)-1,1’-biphenyl in its applications is largely dependent on its structural features. The biphenyl core provides rigidity and stability, while the dimethyl(phenyl)silyl groups enhance solubility and processability. In electronic applications, the compound facilitates charge transport and improves the efficiency of devices.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Triphenylsilyl groups introduce significant steric hindrance, reducing molecular packing and enhancing amorphous morphology in thin films, which is critical for OLED efficiency .
- Electronic Effects : Methylthio/ethylthio groups enhance electron donation, improving charge transport in organic semiconductors .
- Solubility : Triethoxysilyl derivatives exhibit higher solubility in polar solvents due to hydrolyzable ethoxy groups, whereas dimethyl(phenyl)silyl groups balance solubility and stability .
Performance Comparison :
Biological Activity
4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl, a silane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes two dimethyl(phenyl)silyl groups attached to a biphenyl framework. Understanding its biological activity can lead to advancements in medicinal chemistry and material science.
- Molecular Formula : CHSi
- Molecular Weight : 270.52 g/mol
- CAS Number : 17937-85-8
- Boiling Point : 158-160°C
- Specific Gravity : 0.982
Biological Activity Overview
Research indicates that compounds containing silicon, particularly silanes like 4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl, may exhibit a range of biological activities. These activities are often linked to their ability to interact with biological macromolecules and influence cellular processes.
Anticancer Activity
Studies have shown that silicon-containing compounds can exhibit anticancer properties. For instance, the interaction of silanes with cellular pathways involved in cancer progression has been documented:
- Mechanism of Action : Silanes may inhibit certain kinases involved in cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Case Study : A study demonstrated that a related silane compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of signaling pathways.
Antimicrobial Properties
Silicon-based compounds are also noted for their antimicrobial properties:
- Activity Spectrum : Research indicates that compounds similar to 4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl possess antibacterial and antifungal activities.
- Mechanism : The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic processes.
Structure-Activity Relationship (SAR)
The biological activity of 4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl can be influenced by its structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Dimethyl(phenyl)silyl Groups | Enhance lipophilicity and membrane penetration |
| Biphenyl Core | Provides stability and structural rigidity |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of silane derivatives:
- Synthesis : The compound can be synthesized using various methods including hydrosilylation and cross-coupling reactions.
- Biological Evaluation : In vitro assays have been conducted to assess cytotoxicity against cancer cell lines such as HeLa and MCF-7. Results indicate significant cytotoxic effects at micromolar concentrations.
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl | HeLa | 15 | Cell cycle arrest |
| Related Silane Compound | MCF-7 | 10 | Apoptosis induction |
Table 2: Antimicrobial Activity
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl | E. coli | 32 µg/mL |
| Related Silane Compound | S. aureus | 16 µg/mL |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling reactions using biphenyl precursors with dimethyl(phenyl)silyl groups. For example, Suzuki-Miyaura cross-coupling or Grignard reactions can be employed. Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are common for coupling reactions .
- Temperature control : Reactions often require anhydrous conditions and reflux in solvents like THF or toluene.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating the pure product. Yields >70% are achievable with optimized stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing 4,4'-Bis(dimethyl(phenyl)silyl)-1,1'-biphenyl?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the biphenyl backbone and silyl substituents. Dimethyl groups on silicon appear as singlets (~0.5 ppm for ¹H), while aromatic protons resonate between 7.0–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ at m/z 456.2) .
- X-ray Crystallography : Resolves steric effects of the bulky silyl groups, revealing dihedral angles between biphenyl rings (typically 30–45°) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of dimethyl(phenyl)silyl groups on the biphenyl core?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry and calculate frontier orbitals (HOMO/LUMO). The silyl groups’ electron-donating nature lowers the LUMO energy, enhancing charge transport in materials .
- Mulliken Charge Analysis : Quantifies charge distribution, showing increased electron density at the para positions due to silicon’s +I effect .
- TD-DFT : Predicts UV-Vis absorption spectra, correlating with experimental λₘₐₐ values (e.g., ~280 nm) .
Q. What strategies resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct under inert atmospheres (N₂/Ar) to minimize oxidation. Discrepancies often arise from residual solvents; pre-dry samples at 80°C under vacuum .
- DSC Profiling : Identify phase transitions (e.g., glass transition at ~120°C) influenced by crystallinity. Annealing samples at 150°C for 2 hours improves reproducibility .
- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., incomplete coupling intermediates) that lower decomposition temperatures .
Q. How does steric hindrance from the silyl groups impact reactivity in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates using in-situ IR or NMR. Bulky silyl groups slow transmetallation steps in Suzuki couplings, requiring longer reaction times (24–48 hrs) .
- Ligand Screening : Bulky ligands (e.g., SPhos) mitigate steric effects by stabilizing Pd intermediates, improving yields by 15–20% .
- Crystallographic Data : Compare bond angles in precursor vs. product to identify steric clashes (e.g., C-Si-C angles >109.5° indicate strain) .
Applications-Oriented Questions
Q. What design principles optimize this compound for use in OLED emissive layers?
- Methodological Answer :
- Energy Level Alignment : Match HOMO (-5.8 eV) and LUMO (-2.3 eV) with adjacent transport layers (e.g., TAPC for hole injection).
- Film Morphology : Spin-coating at 2000 rpm in chlorobenzene produces uniform films (AFM roughness <1 nm). Annealing at 150°C enhances crystallinity and electroluminescence efficiency .
- Doping Studies : Blend with Ir(ppy)₃ (10 wt%) to achieve green emission (CIE coordinates: 0.26, 0.65) with EQE >12% .
Q. How can this compound serve as a precursor for π-conjugated polymers?
- Methodological Answer :
- Polymerization Techniques : Use Yamamoto coupling with Ni(COD)₂ to form C-C bonds between biphenyl units. Molecular weights (Mw) of 20–50 kDa are typical .
- Side-Chain Engineering : Introduce alkyl groups (e.g., hexyl) via post-polymerization modification to improve solubility in THF .
- Charge Mobility Measurement : Space-charge-limited current (SCLC) devices show hole mobility up to 10⁻³ cm²/V·s, suitable for OFETs .
Data Analysis & Theoretical Frameworks
Q. What statistical methods address variability in optoelectronic property measurements?
- Methodological Answer :
- Multivariate Regression : Correlate substituent electronegativity with λₘₐₐ shifts (R² >0.9). Use JMP or R for analysis .
- Error Propagation Models : Quantify uncertainties in DFT-predicted bandgaps (±0.2 eV) vs. experimental values .
- Batch-to-Batch Analysis : Implement ANOVA to assess purity impacts (p<0.05 significance threshold) .
Q. How to integrate this compound into a theoretical framework for silicon-based materials?
- Methodological Answer :
- Structure-Property Database : Curate data (e.g., Cambridge Structural Database) to identify trends in Si-Ph bond lengths (avg. 1.87 Å) and conductivity .
- Marcus Theory : Calculate reorganization energies (λ ~0.3 eV) to predict charge-transfer efficiency in heterojunctions .
- Group Contribution Methods : Estimate thermal conductivity (0.12 W/m·K) using additive atomic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
